Bcl-2-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

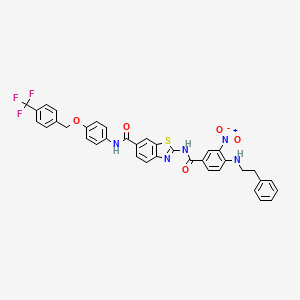

Molecular Formula |

C37H28F3N5O5S |

|---|---|

Molecular Weight |

711.7 g/mol |

IUPAC Name |

2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-N-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C37H28F3N5O5S/c38-37(39,40)27-10-6-24(7-11-27)22-50-29-14-12-28(13-15-29)42-34(46)26-9-17-31-33(21-26)51-36(43-31)44-35(47)25-8-16-30(32(20-25)45(48)49)41-19-18-23-4-2-1-3-5-23/h1-17,20-21,41H,18-19,22H2,(H,42,46)(H,43,44,47) |

InChI Key |

JYXHHMVLXXOQRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Bcl-2-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-15 is a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a member of the benzothiazole class of compounds, it has demonstrated potent anti-proliferative and pro-apoptotic activity in cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.

Core Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the anti-apoptotic protein Bcl-2. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.

This compound binds to a surface pocket on the Bcl-2 protein, disrupting its ability to sequester pro-apoptotic proteins such as Bax and Bak. This inhibition leads to the release and activation of these pro-apoptotic effectors, which then oligomerize at the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytosolic cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: In Vitro Bcl-2 Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) | Percent Inhibition |

| This compound (13d) | Bcl-2 | Biochemical Assay | 0.363 | 50.0% |

Data sourced from Ismail HS, et al. (2023).[1][3]

Table 2: Anti-proliferative Activity against NCI-60 Cell Line Panel

| Compound | Cell Line | Assay Type | Mean Growth Inhibition (%) | Growth Inhibition (%) in HCT-116 |

| This compound (13d) | NCI-60 Panel | MTT Assay | 29.25 | 43.44 |

Data sourced from Ismail HS, et al. (2023).[1]

Table 3: Apoptotic Activity in HCT-116 Cells

| Compound | Effect on Caspase-3 | Fold Increase vs. Control |

| This compound (13d) | Increased Expression | 3-fold |

Data sourced from Ismail HS, et al. (2023).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Bcl-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of the Bcl-2 protein. The following is a generalized protocol based on the information that the assay for this compound was performed at BPS Bioscience.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 domain peptide (e.g., from Bak or Bad)

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions.

-

Add the fluorescently labeled BH3 peptide to each well at a fixed concentration.

-

Initiate the reaction by adding the recombinant Bcl-2 protein to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the HCT-116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

HCT-116 cells

-

This compound

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

96-well plate

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Treat HCT-116 cells with this compound at a specified concentration for a set time period.

-

Harvest the cells and prepare a cell lysate using the lysis buffer.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The fold increase in caspase-3 activity is determined by comparing the readings from the treated cells to the untreated control cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of apoptosis induction by this compound.

Experimental Workflow for In Vitro Bcl-2 Inhibition Assay

Caption: Workflow for Bcl-2 fluorescence polarization assay.

Logical Relationship in the Apoptotic Cascade

Caption: Logical flow from Bcl-2 inhibition to apoptosis.

References

The Discovery and Development of Bcl-2-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Bcl-2-IN-15, a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. This compound has emerged from research efforts focused on identifying new small molecules that can specifically target Bcl-2 and induce apoptosis in cancer cells. This document details the discovery, mechanism of action, and preclinical data of this compound, presenting quantitative data in a structured format, outlining key experimental protocols, and providing visual representations of its signaling pathway and experimental workflow.

Introduction to Bcl-2 and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This family includes both anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, like Bax and Bak.[3][4] In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death. However, in many cancer cells, this equilibrium is disrupted by the overexpression of anti-apoptotic proteins like Bcl-2.[5][6] This overexpression allows cancer cells to evade apoptosis, a critical hallmark of cancer, and contributes to resistance to conventional chemotherapies.[7]

The therapeutic strategy of targeting Bcl-2 aims to restore the natural apoptotic process in cancer cells.[8] By inhibiting the function of Bcl-2, small molecule inhibitors, often referred to as BH3 mimetics, can unleash the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[4] The clinical success of the FDA-approved Bcl-2 inhibitor, Venetoclax, has validated this approach and spurred the development of new and improved Bcl-2 inhibitors.[4][5]

Discovery of this compound

This compound, also identified as Compound 13d in its initial publication, is a novel, potent inhibitor of the Bcl-2 protein.[7][9] Its discovery was the result of a targeted drug design and synthesis program aimed at identifying new chemical scaffolds with high affinity and selectivity for the BH3-binding groove of Bcl-2. The development of this compound was detailed in a 2023 publication in Scientific Reports by Ismail HS, et al.[9]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity.

| Parameter | Value | Assay Type | Reference |

| IC50 | 363 nM | Bcl-2 Inhibition Assay | [7][9][10] |

| Cell Line | NCI Leukemia Cancer Cell Line | Proliferation Assay | [7][10] |

Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of the Bcl-2 protein. This binding event competitively inhibits the interaction between Bcl-2 and pro-apoptotic proteins like Bim, Bid, and Puma. The sequestration of these pro-apoptotic "activator" proteins is a primary mechanism by which Bcl-2 prevents apoptosis. By disrupting this interaction, this compound effectively liberates the pro-apoptotic proteins.

Once released, these activator proteins can then directly engage and activate the "effector" pro-apoptotic proteins, Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Signaling Pathway Diagram

References

- 1. youtube.com [youtube.com]

- 2. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 5. This compound | Bcl-2抑制剂 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Bcl-2 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-15" is not available in the public domain based on a comprehensive search of scientific literature and patent databases. Therefore, this guide provides a comprehensive framework for assessing the target engagement of Bcl-2 inhibitors in a cellular context, using well-characterized examples to illustrate key principles and methodologies.

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, making it a prime therapeutic target in oncology.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[2][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can disrupt the Bcl-2-mediated survival signaling, restoring the cell's ability to undergo apoptosis. This guide details the core methodologies and data interpretation strategies for evaluating the cellular target engagement of novel Bcl-2 inhibitors.

The Bcl-2 Signaling Pathway and Mechanism of Inhibition

Bcl-2 and its anti-apoptotic relatives, such as Bcl-xL and Mcl-1, prevent apoptosis by binding to and neutralizing the pro-apoptotic effector proteins BAX and BAK.[1] The activity of these anti-apoptotic proteins is, in turn, regulated by BH3-only proteins, which can either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 family members.[1] Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic BH3-only proteins and allowing for the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]

References

- 1. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 on the brink of breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCL2 and miR-15/16: from gene discovery to treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Intrinsic Apoptotic Pathway: A Technical Guide to Bcl-2 Inhibition, Featuring the Exemplar Bcl-2-IN-15

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the role of Bcl-2 inhibitors in the regulation of apoptosis, with a focus on the hypothetical, yet representative, selective Bcl-2 inhibitor, Bcl-2-IN-15. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[1][2] The development of small molecule inhibitors targeting these proteins, such as the FDA-approved drug Venetoclax, has marked a significant advancement in cancer treatment.[3] This document will delve into the core mechanisms of Bcl-2-mediated apoptosis, the mode of action of selective Bcl-2 inhibitors, and provide detailed experimental protocols and quantitative data to aid in the research and development of this important class of therapeutics.

The Bcl-2 Family: Arbiters of Cell Fate

The Bcl-2 family consists of pro-apoptotic and anti-apoptotic proteins that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.[4] These proteins share one or more Bcl-2 homology (BH) domains.

-

Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 are characterized by four BH domains (BH1-4). They are localized to the outer mitochondrial membrane and sequester pro-apoptotic proteins, thereby preventing MOMP.[5]

-

Pro-apoptotic Effector Proteins: BAX and BAK, containing BH1-3 domains, are the executioners of MOMP. Upon activation, they oligomerize to form pores in the mitochondrial outer membrane.[4][5]

-

Pro-apoptotic BH3-only Proteins: This diverse group, including BIM, PUMA, and BAD, contains only the BH3 domain.[6] They act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic Bcl-2 proteins.[5][6]

Under normal physiological conditions, a delicate balance between these factions ensures cell survival. However, in many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 creates a dependency, or "addiction," where the cancer cells require high levels of these proteins to evade apoptosis.[7] This creates a therapeutic window for selective Bcl-2 inhibitors.

Mechanism of Action: this compound

This compound is a conceptual selective inhibitor of Bcl-2. Like other BH3 mimetics, its mechanism of action is to disrupt the interaction between Bcl-2 and pro-apoptotic proteins.[8] By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic BH3-only proteins, such as BIM.[9] This liberation of BIM allows it to activate BAX and BAK, leading to MOMP, the release of cytochrome c from the mitochondria, and subsequent caspase activation, culminating in apoptosis.[6]

Quantitative Profile of a Representative Bcl-2 Inhibitor

The following tables summarize the quantitative data for a representative selective Bcl-2 inhibitor, Venetoclax (ABT-199), which serves as a surrogate for this compound.

Table 1: In Vitro Binding Affinity of Venetoclax to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) |

| Bcl-2 | <0.01 |

| Bcl-xL | 48 |

| Bcl-w | 22 |

| Mcl-1 | >4400 |

Data are representative and compiled from publicly available sources.

Table 2: In Vitro Cellular Activity of Venetoclax in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | Bcl-xL Expression | Mcl-1 Expression | EC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | Low | Moderate | 1.3 |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | Low | Low | 8 |

| H929 | Multiple Myeloma | High | High | High | >1000 |

| OPM-2 | Multiple Myeloma | High | Low | High | 250 |

EC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Data are illustrative and sourced from published literature.[10]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of Bcl-2 inhibitors. Below are representative protocols for key in vitro assays.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cell viability assay.

-

After the treatment period, harvest the cells (including floating cells) by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for Apoptosis Markers

This technique is used to detect changes in the protein levels of key apoptotic markers.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and harvest.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Concluding Remarks

The targeted inhibition of Bcl-2 represents a paradigm shift in the treatment of certain cancers, particularly hematological malignancies. While this compound is a conceptual molecule, the principles of its action, the methods for its evaluation, and the pathways it modulates are well-established through the study of pioneering drugs like Venetoclax. This guide provides a foundational framework for researchers and drug developers working to advance the field of apoptosis-targeted therapy. A thorough understanding of the intricate Bcl-2 family interactions and the application of robust experimental methodologies are paramount to the successful development of the next generation of Bcl-2 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

Investigating the Role of Bcl-2 with Selective Inhibitors: A Technical Guide

Disclaimer: No specific information could be found for a compound designated "Bcl-2-IN-15." This guide will therefore focus on the well-characterized and clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative tool for investigating the function of B-cell lymphoma 2 (Bcl-2). The principles and methodologies described herein are broadly applicable to the study of other selective Bcl-2 inhibitors.

Introduction

B-cell lymphoma 2 (Bcl-2) is a pivotal anti-apoptotic protein that plays a crucial role in regulating programmed cell death, or apoptosis.[1] Overexpression of Bcl-2 is a hallmark of many cancers, where it promotes cell survival by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] The development of small molecule inhibitors that specifically target Bcl-2 has provided researchers with powerful tools to dissect the intricate mechanisms of apoptosis and to develop novel therapeutic strategies.

This technical guide provides an in-depth overview of the role of Bcl-2 in apoptosis and the use of selective inhibitors, exemplified by Venetoclax, to investigate its function. It is intended for researchers, scientists, and drug development professionals.

The Bcl-2 Signaling Pathway in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, which are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bim, Bad, Puma).[3][4]

In healthy cells, the anti-apoptotic Bcl-2 proteins bind to and inhibit the effector proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[5] Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They can then either directly activate Bax and Bak or bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak.[5][6] Once liberated, Bax and Bak oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This initiates a caspase cascade that culminates in the execution of apoptosis.[7]

Mechanism of Action of Venetoclax

Venetoclax is a potent and selective small-molecule inhibitor of Bcl-2.[8] It mimics the action of BH3-only proteins by binding with high affinity to the BH3-binding groove of Bcl-2.[6] This competitive binding displaces pro-apoptotic proteins, such as Bim, that are sequestered by Bcl-2.[6] The release of these pro-apoptotic proteins leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[6][9] The selectivity of Venetoclax for Bcl-2 over other anti-apoptotic family members like Bcl-xL is a key feature that contributes to its therapeutic window, as Bcl-xL inhibition is associated with on-target toxicities such as thrombocytopenia.[10]

Quantitative Data on Venetoclax Activity

The following tables summarize the in vitro activity of Venetoclax in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Venetoclax in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | < 1 | [11] |

| MOLM-13 | Acute Myeloid Leukemia | < 100 | [12] |

| MV4-11 | Acute Myeloid Leukemia | < 100 | [13] |

| HL-60 | Acute Promyelocytic Leukemia | > 1000 | [13] |

| DoHH2 | Follicular Lymphoma | 8 | [14] |

| Toledo | Diffuse Large B-cell Lymphoma | 25 | [14] |

Table 2: Binding Affinity of Venetoclax to Bcl-2 Family Proteins

| Protein | Ki (nM) | Reference |

| Bcl-2 | < 0.01 | [11][15] |

| Bcl-xL | 48 | [15] |

| Bcl-w | 245 | [15] |

| Mcl-1 | > 444 | [15] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of Bcl-2 using inhibitors like Venetoclax are provided below.

Experimental Workflow for Bcl-2 Inhibitor Testing

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a Bcl-2 inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bcl-2 inhibitor (e.g., Venetoclax)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[16]

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bcl-2 inhibitor (e.g., Venetoclax)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the Bcl-2 inhibitor at the desired concentration for the desired time.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[17]

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol is for assessing the expression levels of Bcl-2 family proteins following inhibitor treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bcl-2 inhibitor (e.g., Venetoclax)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the Bcl-2 inhibitor as described previously.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

Selective Bcl-2 inhibitors, such as Venetoclax, are invaluable tools for investigating the intricate role of Bcl-2 in apoptosis. By employing the experimental approaches detailed in this guide, researchers can effectively characterize the mechanism of action of novel Bcl-2 inhibitors, elucidate the signaling pathways they modulate, and assess their potential as therapeutic agents. The combination of quantitative in vitro assays and detailed molecular analysis provides a robust framework for advancing our understanding of Bcl-2 biology and its implications in health and disease.

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]

- 10. Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]

- 16. Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis assay [bio-protocol.org]

Bcl-2-IN-15: A Technical Guide for the Study of Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy. Bcl-2-IN-15 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. This document provides a comprehensive technical guide on the use of this compound as a tool to investigate the mechanisms of programmed cell death. It includes an overview of the Bcl-2 signaling pathway, detailed experimental protocols, and representative data for studying the effects of this compound in cancer cells.

Introduction to the Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins consists of both pro-apoptotic and anti-apoptotic members that govern the permeability of the outer mitochondrial membrane.[1] The balance between these opposing factions determines the fate of a cell—survival or death.

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 prevent apoptosis by sequestering pro-apoptotic proteins.[2]

-

Pro-apoptotic effector proteins: BAX and BAK, when activated, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[1][3]

-

Pro-apoptotic BH3-only proteins: BAD, BIM, PUMA, and NOXA act as cellular stress sensors.[4] Upon activation, they can either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.[1][4]

In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[5][6]

This compound: A Selective Bcl-2 Inhibitor

This compound is a synthetic, cell-permeable small molecule designed to selectively inhibit the anti-apoptotic protein Bcl-2. It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2. This action displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, ultimately triggering the apoptotic cascade.[7][8] The selectivity of this compound for Bcl-2 over other anti-apoptotic family members, such as Bcl-xL and Mcl-1, minimizes off-target effects and associated toxicities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on typical results for selective Bcl-2 inhibitors.

Table 1: In Vitro Binding Affinity of this compound

| Target Protein | Binding Affinity (Ki, nM) |

| Bcl-2 | 0.5 |

| Bcl-xL | 250 |

| Mcl-1 | >1000 |

| Bcl-w | 800 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 10 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | High | 25 |

| H146 | Small Cell Lung Cancer | High | 50 |

| A549 | Non-Small Cell Lung Cancer | Low | >1000 |

Signaling Pathways and Experimental Workflows

The Intrinsic Apoptotic Pathway and the Role of Bcl-2

The following diagram illustrates the central role of the Bcl-2 family of proteins in regulating the intrinsic apoptotic pathway.

References

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcl-2 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Evaluation of Bcl-2 Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of small molecule inhibitors targeting the B-cell lymphoma 2 (Bcl-2) protein. While this document uses "Bcl-2-IN-15" as an illustrative example, the methodologies and principles described are broadly applicable to the characterization of novel anti-cancer compounds targeting the Bcl-2 family of proteins. This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.

Introduction to Bcl-2 Inhibition

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a crucial mechanism for programmed cell death.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3]

Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby neutralizing their inhibitory function.[4] This restores the cell's ability to undergo apoptosis, making Bcl-2 an attractive target for cancer therapy.[4][5] The preliminary in vitro evaluation of such inhibitors is a critical step in their development, involving a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

This compound is an example of a compound evaluated for its potential as a Bcl-2 inhibitor. Early studies indicated that it possesses very weak binding affinities for both Bcl-2 and Bcl-xL.

Data Presentation: this compound

The following table summarizes the available quantitative data for the in vitro activity of this compound. The limited potency of this compound is evident from these initial findings.

| Compound | Target | Binding Affinity (Ki) | Cell Line | Cell Growth Inhibition (IC50) |

| This compound | Bcl-2 | Weak Affinity | H146, H1417 (Small-Cell Lung Cancer) | > 10 µM |

| This compound | Bcl-xL | Weak Affinity | H146, H1417 (Small-Cell Lung Cancer) | > 10 µM |

Visualizing the Bcl-2 Signaling Pathway and Experimental Workflow

To understand the context of Bcl-2 inhibition and the process of evaluating an inhibitor, the following diagrams, created using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The Bcl-2 regulated intrinsic apoptosis pathway.

Caption: In vitro evaluation workflow for a Bcl-2 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds, cell lines, or laboratory conditions.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3 peptide by a test compound.[6]

Objective: To determine the binding affinity (Ki) of the inhibitor for Bcl-2.

Materials:

-

Recombinant human Bcl-2 protein (GST-tagged or His-tagged).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

Black, low-volume 96-well or 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a solution of Bcl-2 protein and the FITC-Bim BH3 peptide in the assay buffer. The concentrations should be optimized, but are typically in the low nanomolar range.

-

Add a small volume (e.g., 1-2 µL) of the serially diluted test compound to the wells of the microplate.

-

Add the Bcl-2/peptide mixture to the wells. Include controls with no inhibitor (high polarization) and no Bcl-2 protein (low polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is another robust method for quantifying protein-protein interactions and their inhibition.[7][8]

Objective: To confirm the binding affinity of the inhibitor to Bcl-2.

Materials:

-

GST-tagged Bcl-2 protein.

-

FAM-labeled Bak or Bad peptide.

-

Anti-GST antibody labeled with a Terbium (Tb) cryptate (donor).

-

Assay buffer (e.g., 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100).

-

Test compound serially diluted in DMSO.

-

Low-volume 384-well plates suitable for HTRF.

-

HTRF-compatible plate reader.

Procedure:

-

Add the test compound at various concentrations to the wells of the plate.

-

Add a mixture of the GST-Bcl-2 protein and the anti-GST-Tb antibody to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Add the FAM-labeled peptide to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm) using a compatible plate reader.

-

The displacement of the FAM-peptide by the inhibitor will result in a decrease in the HTRF signal. Calculate the IC50 value from the dose-response curve.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Objective: To determine the IC50 value of the inhibitor in a cellular context.

Materials:

-

Cancer cell lines (e.g., Bcl-2 dependent cell lines like HL-60 or specific lines from the initial study like H146).

-

Complete cell culture medium.

-

Test compound serially diluted in culture medium.

-

96-well clear or opaque plates (depending on the assay).

-

Reagents for viability assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9]

-

Add the viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo® reagent for luminescence measurement or MTT reagent followed by solubilization for absorbance measurement).

-

Measure the signal using the appropriate plate reader.

-

Normalize the data to the vehicle-treated control cells and plot the results as a percentage of viability versus compound concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, confirming the mechanism of action of the Bcl-2 inhibitor.

Objective: To confirm that cell death induced by the inhibitor occurs via apoptosis.

Materials:

-

Cell line treated with the test compound at concentrations around the IC50 value.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against cleaved PARP and cleaved Caspase-3.

-

A primary antibody for a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system. An increase in the bands corresponding to cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Characterization of Bcl-2-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. Bcl-2-IN-15 is a small molecule inhibitor designed to target the BH3-binding groove of Bcl-2, thereby disrupting its anti-apoptotic function and promoting programmed cell death. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 | 363 nM | NCI Leukemia Cell Line | [1] |

Signaling Pathway

The Bcl-2 protein is a central node in the intrinsic apoptosis pathway. Under normal physiological conditions, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. The release of cytochrome c from the mitochondria is a critical step that initiates the caspase cascade, leading to apoptosis. Bcl-2 inhibitors, such as this compound, bind to Bcl-2, displacing pro-apoptotic proteins and allowing for the induction of apoptosis.

Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., NCI leukemia cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well microplates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 50 µL of complete medium and incubate for 24 hours.

-

Add 50 µL of serially diluted this compound in complete medium to the wells. Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay).

Cytochrome c Release Assay (Western Blotting)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, an upstream event in the intrinsic apoptotic pathway.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer for cytosolic and mitochondrial fractionation

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard protocol.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

References

Application Notes: Cell-Based Assays for Bcl-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for conducting cell-based assays with selective inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. The protocols and data presented here use Venetoclax (ABT-199), a potent and selective Bcl-2 inhibitor, as a representative compound for the class. This information is intended to serve as a comprehensive resource for researchers evaluating the efficacy and mechanism of action of Bcl-2 inhibitors in cancer cell lines.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] The family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3][4] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[5][6][7]

Selective Bcl-2 inhibitors are a class of targeted therapies designed to restore the natural process of apoptosis in cancer cells.[5][8] By binding to the BH3-homology groove of the Bcl-2 protein, these inhibitors prevent Bcl-2 from sequestering pro-apoptotic proteins.[8][9] This frees pro-apoptotic proteins like Bim, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1][9]

Mechanism of Action of a Selective Bcl-2 Inhibitor

The mechanism of action for a selective Bcl-2 inhibitor, such as Venetoclax, involves the disruption of protein-protein interactions that are critical for cell survival. In cancer cells overexpressing Bcl-2, the anti-apoptotic function of Bcl-2 is dominant, leading to the sequestration of pro-apoptotic "activator" BH3-only proteins (like Bim) and preventing the activation of "effector" proteins (Bax and Bak).

A selective Bcl-2 inhibitor acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[9] This competitive binding displaces the activator BH3-only proteins. Once liberated, these activators can directly engage and activate Bax and Bak. Activated Bax and Bak then oligomerize on the mitochondrial outer membrane, forming pores that lead to MOMP.[1][4] This is the "point-of-no-return" for apoptosis, as it triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the caspase cascade and executing cell death.[9][10]

Data Presentation: In Vitro Activity of Venetoclax

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Venetoclax in various cancer cell lines. Sensitivity to Bcl-2 inhibition often correlates with high Bcl-2 expression and low levels of other anti-apoptotic proteins like Mcl-1 and Bcl-xL.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |

| KCNR | Neuroblastoma | MTT | 72 | ~10 | [11] |

| SJNB12 | Neuroblastoma | MTT | 72 | ~10 | [11] |

| CHP126 | Neuroblastoma | MTT | 72 | ~10 | [11] |

| BCWM.1/IR | Waldenström's Macroglobulinemia | MTS | 48 | ~5100 | [12] |

| MWCL-1/IR | Waldenström's Macroglobulinemia | MTS | 48 | ~5100 | [12] |

| Ba/F3 EML4-ALKG1202R | NSCLC Model | Not Specified | Not Specified | 1238 | [13] |

| Ba/F3 EML4-ALKWT | NSCLC Model | Not Specified | Not Specified | 2620 | [13] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro effects of a Bcl-2 inhibitor.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a Bcl-2 inhibitor on cell viability and calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Bcl-2 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and untreated control wells.

-

-

Incubation:

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Bcl-2 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) and allow them to attach overnight.

-

Treat cells with the Bcl-2 inhibitor at desired concentrations (e.g., IC50 and 5x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

For adherent cells, collect the supernatant (containing floating cells) and detach the adherent cells using trypsin. Combine all cells. For suspension cells, simply collect the cells.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.[10]

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition:

-

Analyze the samples immediately using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter.

-

Analyze the FITC (Annexin V) and PI signals to differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Protocol 3: Intracellular Bcl-2 Protein Detection by Flow Cytometry

This protocol allows for the quantification of intracellular Bcl-2 protein levels, which can be correlated with sensitivity to inhibitors.

Materials:

-

Cell suspension

-

FACS tubes

-

PBS

-

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)

-

Permeabilization/Wash buffer

-

Fluorochrome-conjugated anti-Bcl-2 antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Aliquot approximately 1 x 10^6 cells per FACS tube.[10]

-

Wash the cells once with 200 µL of PBS.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

-

Incubate for 20-60 minutes on ice in the dark.[10]

-

-

Washing:

-

Add 1 mL of 1X Permeabilization/Wash buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-Bcl-2 antibody or the corresponding isotype control.

-

Incubate for 30-60 minutes on ice in the dark.[10]

-

-

Final Wash and Resuspension:

-

Wash the cells twice with 1 mL of Permeabilization/Wash buffer.

-

Resuspend the final cell pellet in 200-500 µL of FACS buffer (e.g., PBS with 1% BSA).

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Compare the mean fluorescence intensity (MFI) of the Bcl-2 stained samples to the isotype control to determine the relative expression level of Bcl-2.

-

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. Bcl-2 - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of the anti-apoptotic protein BCL2 in EML4-ALK cell models as a second proposed therapeutic target for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bcl-2 Inhibitor Venetoclax (ABT-199) in Cancer Cell Apoptosis

Disclaimer: Initial searches for "Bcl-2-IN-15" did not yield specific information. Therefore, these application notes and protocols are provided for the well-characterized and FDA-approved Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative example for researchers, scientists, and drug development professionals interested in targeting the Bcl-2-mediated apoptotic pathway in cancer cells.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of Bcl-2.[3] It acts as a BH3-mimetic, binding with high affinity to the BH3-binding groove of Bcl-2, thereby displacing pro-apoptotic proteins like BIM.[4][5] This action liberates pro-apoptotic effectors such as BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[4][6] These application notes provide an overview of the use of Venetoclax to induce apoptosis in cancer cells, including quantitative data on its efficacy and detailed experimental protocols.

Quantitative Data: Efficacy of Venetoclax (ABT-199) in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values of Venetoclax in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.

| Cell Line | Cancer Type | Assay Type | Time Point (hours) | IC50 / LC50 (µM) | Reference(s) |

| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 24 | >10 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 48 | >10 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 72 | 11 - 42 | [7][8] |

| THP-1 | Acute Myeloid Leukemia | CCK-8 | 24 | ~5 | [7] |

| THP-1 | Acute Myeloid Leukemia | CCK-8 | 48 | ~1 | [7] |

| THP-1 | Acute Myeloid Leukemia | CCK-8 | 72 | <1 | [7] |

| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 24 | <0.1 | [7][8] |

| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 48 | <0.1 | [7][8] |

| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 72 | <0.1 | [7][8] |

| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 24 | <0.1 | [7][8] |

| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 48 | <0.1 | [7][8] |

| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 72 | <0.1 | [7][8] |

| KCNR | Neuroblastoma | MTT | 72 | ~0.1 | [6] |

| CHP126 | Neuroblastoma | MTT | 72 | ~0.1 | [6] |

| SJNB12 | Neuroblastoma | MTT | 72 | ~0.1 | [6] |

| Human Renal Cancer | Renal Cancer | SRB | 48 | 2.6 | [9] |

| Human NSCLC | Non-Small Cell Lung Cancer | SRB | 48 | 2.7 | [9] |

| Human Breast Cancer | Breast Cancer | SRB | 48 | 2.77 | [9] |

| Human Colon Cancer | Colon Cancer | SRB | 48 | 2.85 | [9] |

| Human Ovarian Cancer | Ovarian Cancer | SRB | 48 | 3.33 | [9] |

| Human CNS Cancer | Central Nervous System Cancer | SRB | 48 | 3.35 | [9] |

| T-ALL Blast Cells | T-cell Acute Lymphoblastic Leukemia | MTT | - | 2.6 | [10] |

| B-ALL Blast Cells | B-cell Acute Lymphoblastic Leukemia | MTT | - | 0.69 | [10] |

Note: IC50/LC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Bcl-2 signaling pathway and the mechanism of action of Venetoclax.

Caption: General experimental workflow for evaluating the efficacy of Venetoclax.

Caption: Logical relationship of Venetoclax's effects leading to apoptosis.

Experimental Protocols

This protocol is for determining the cytotoxic effect of Venetoclax on cancer cells.

Materials:

-

Cancer cell lines (e.g., MOLM13, MV-4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Venetoclax (ABT-199)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 0.1 N HCl in isopropanol)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed 2 x 10^4 viable cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a stock solution of Venetoclax in DMSO. Further dilute the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1 nM to 50 µM).

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Venetoclax or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Venetoclax treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Venetoclax (ABT-199)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Venetoclax or vehicle control for the desired time period (e.g., 4, 8, or 24 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This protocol is for detecting changes in the expression levels of Bcl-2 family proteins upon Venetoclax treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Venetoclax (ABT-199)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, BIM, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Venetoclax as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 3. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 5. droracle.ai [droracle.ai]